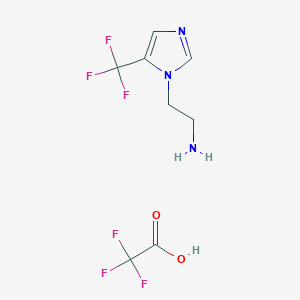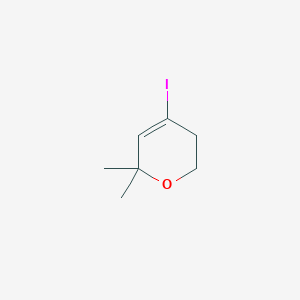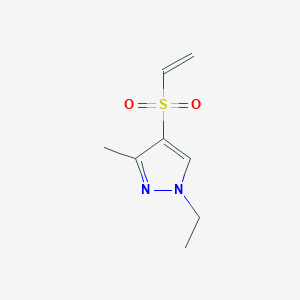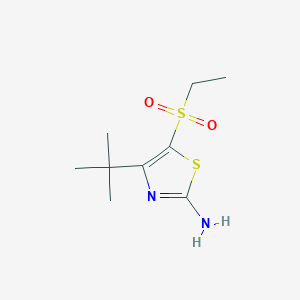
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to an ethanamine group The trifluoroacetate part of the compound is a salt formed with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethyl iodide in the presence of a base.
Attachment of the Ethanamine Group: The ethanamine group is attached via a nucleophilic substitution reaction.
Formation of the Trifluoroacetate Salt: The final compound is formed by reacting the amine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group.
Reduction: Reduction reactions can occur at the imidazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of imidazole N-oxides.
Reduction: Reduction can result in the formation of partially or fully reduced imidazole derivatives.
Substitution: Substitution reactions can yield various substituted imidazole derivatives.
Scientific Research Applications
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: It can modulate signaling pathways by affecting the activity of enzymes such as kinases and phosphatases.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanol
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)acetic acid
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)propane
Uniqueness
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate is unique due to its combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C8H9F6N3O2 |
|---|---|
Molecular Weight |
293.17 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;2-[5-(trifluoromethyl)imidazol-1-yl]ethanamine |
InChI |
InChI=1S/C6H8F3N3.C2HF3O2/c7-6(8,9)5-3-11-4-12(5)2-1-10;3-2(4,5)1(6)7/h3-4H,1-2,10H2;(H,6,7) |
InChI Key |
OGPFJEZOJRWUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=N1)CCN)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)





![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)

![3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11783734.png)

![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)

